molecular formula C7H7IN2O B8441854 N-methyl-3-iodoisonicotinamide

N-methyl-3-iodoisonicotinamide

Cat. No.: B8441854
M. Wt: 262.05 g/mol
InChI Key: DCVBGEPDEACJOB-UHFFFAOYSA-N
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Description

N-methyl-3-iodoisonicotinamide is a halogenated derivative of isonicotinamide, characterized by the substitution of an iodine atom at the 3-position of the pyridine ring and a methyl group attached to the nitrogen atom of the amide moiety. Its physicochemical properties, such as molecular weight (C₇H₇IN₂O), solubility in polar aprotic solvents (e.g., DMF, DMSO), and stability under ambient conditions, make it a candidate for pharmaceutical and materials science applications. However, detailed studies on its synthesis, reactivity, and biological activity remain sparse in the literature .

Properties

Molecular Formula

C7H7IN2O

Molecular Weight

262.05 g/mol

IUPAC Name

3-iodo-N-methylpyridine-4-carboxamide

InChI

InChI=1S/C7H7IN2O/c1-9-7(11)5-2-3-10-4-6(5)8/h2-4H,1H3,(H,9,11)

InChI Key

DCVBGEPDEACJOB-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(C=NC=C1)I

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-methyl-3-iodoisonicotinamide with three structurally related compounds: 3-chloro-N-phenyl-phthalimide, N-(1-methyl-3-(methylthiocarbonothioyl)-1H-benzo[d]imidazol-2(3H)-ylidene)methanaminium iodide, and N-Nitrosodimethylamine.

3-Chloro-N-phenyl-phthalimide

  • Structural Differences :
    • The phthalimide backbone replaces the pyridine ring in this compound, introducing an additional carbonyl group and a phenyl substituent.
    • Chlorine (Cl) at the 3-position vs. iodine (I) in the target compound.
  • Synthetic Utility: 3-Chloro-N-phenyl-phthalimide is primarily used to synthesize polyimide monomers, such as 3,3'-bis(N-phenylphthalimide), due to its high reactivity in nucleophilic aromatic substitution . In contrast, this compound’s iodine atom may offer superior leaving-group capability in metal-catalyzed reactions compared to chlorine.
  • Stability :
    • Halogenated phthalimides exhibit thermal stability up to 200°C, whereas this compound’s stability under similar conditions is uncharacterized .

N-(1-Methyl-3-(methylthiocarbonothioyl)-1H-benzo[d]imidazol-2(3H)-ylidene)methanaminium Iodide (Compound 11)

  • Structural Differences: A benzimidazole core replaces the pyridine ring, with a methylthiocarbonothioyl group and a quaternary ammonium iodide moiety.
  • Synthetic Methodology :
    • Both compounds utilize methyl iodide as a methylating agent during synthesis. However, Compound 11 is synthesized via alkylation of a benzimidazole precursor in DMF, while this compound likely requires halogenation of isonicotinamide derivatives .
  • Applications :
    • Compound 11 is a precursor for functionalized polymers, whereas this compound’s applications remain exploratory.

N-Nitrosodimethylamine

  • Structural and Functional Contrast: N-Nitrosodimethylamine is a nitrosoamine with a linear structure (CH₃–N(NO)–CH₃), distinct from the heterocyclic framework of this compound.

Data Table: Key Properties of Compared Compounds

Property This compound 3-Chloro-N-phenyl-phthalimide Compound 11 N-Nitrosodimethylamine
Molecular Formula C₇H₇IN₂O C₁₄H₈ClNO₂ C₁₁H₁₄IN₃S₂ C₂H₆N₂O
Halogen Substituent Iodine (3-position) Chlorine (3-position) Iodide counterion None
Primary Use Synthetic intermediate Polyimide monomer synthesis Polymer precursor Research chemical (carcinogen)
Thermal Stability Unknown Stable up to 200°C Decomposes at ~150°C Volatilizes at 152°C
Toxicity Undocumented Low acute toxicity Moderate irritant High carcinogenicity

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